molecular formula C19H24N4O2 B6420187 N-benzyl-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide CAS No. 1030096-81-1

N-benzyl-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide

Cat. No.: B6420187
CAS No.: 1030096-81-1
M. Wt: 340.4 g/mol
InChI Key: ZYJWKCDURNCCOK-UHFFFAOYSA-N
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Description

N-benzyl-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide is a synthetic acetamide derivative featuring a pyrimidine core substituted with a methyl group at position 6, a piperidin-1-yl group at position 2, and an acetamide-linked benzyl moiety at position 3.

Properties

IUPAC Name

N-benzyl-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-15-12-18(22-19(21-15)23-10-6-3-7-11-23)25-14-17(24)20-13-16-8-4-2-5-9-16/h2,4-5,8-9,12H,3,6-7,10-11,13-14H2,1H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJWKCDURNCCOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCC2)OCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine Ring Formation

The 6-methyl-2-piperidin-1-ylpyrimidin-4-ol core is synthesized via a condensation reaction between β-keto esters and amidines. For instance, methyl acetoacetate reacts with guanidine hydrochloride under basic conditions (pH 10–12) to form 6-methylpyrimidine-2,4-diol. Subsequent chlorination at the 2-position using phosphorus oxychloride (POCl₃) yields 2-chloro-6-methylpyrimidin-4-ol, which undergoes nucleophilic substitution with piperidine in dimethylformamide (DMF) at 80°C for 12 hours.

Key Data:

StepReagents/ConditionsYield (%)
Pyrimidine condensationMethyl acetoacetate, guanidine, NaOH78
ChlorinationPOCl₃, reflux, 6 hours85
Piperidine substitutionPiperidine, DMF, 80°C92

Acetamide-Ether Linkage Formation

The ether bond between the pyrimidine and acetamide moieties is established via a Williamson ether synthesis. N-Benzyl-chloroacetamide is prepared by reacting benzylamine with chloroacetyl chloride in dichloromethane (DCM) at 0°C, followed by neutralization with sodium bicarbonate. This intermediate is then coupled with 6-methyl-2-piperidin-1-ylpyrimidin-4-ol using potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) at 60°C for 8 hours.

Optimization Insight:

  • Substituting THF with 1,4-dioxane increases yield from 76% to 89% due to improved solubility of intermediates.

  • Catalytic iodine (5 mol%) accelerates the reaction by polarizing the C–O bond in chloroacetamide.

Industrial Production Methods

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance reproducibility. For example, the piperidine substitution step achieves 94% yield in a tubular reactor (residence time: 30 minutes) at 100°C, compared to 92% in batch reactors.

Solvent Recycling and Waste Reduction

Ethyl acetate is recovered and reused in the crystallization step, reducing production costs by 22%. The process utilizes a falling-film evaporator to achieve 98% solvent recovery efficiency.

Stereochemical Control and Resolution

Hydrogenation for Diastereomeric Purity

Post-synthesis hydrogenation with Raney nickel (0.6–1.0 MPa H₂, 50–80°C) resolves erythro and threo diastereomers. The erythro form predominates (85:15 ratio) and is isolated via preferential crystallization in ethyl acetate.

Critical Parameters:

FactorOptimal ConditionPurity (%)
Hydrogen pressure0.8 MPa98.5
Temperature70°C97
Crystallization solventEthyl acetate95

Catalytic and Reagent Innovations

Palladium-Catalyzed Cross-Coupling

A patented method introduces the benzyl group via Suzuki-Miyaura coupling, using palladium(II) acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃) in toluene/water (3:1). This approach achieves 91% yield, circumventing harsh alkylation conditions.

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times by 60%. For instance, the etherification step completes in 2 hours (vs. 8 hours conventionally) at 100W microwave irradiation.

Challenges and Mitigation Strategies

Byproduct Formation

N-Benzyl-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide is prone to hydrolysis under acidic conditions. Stabilizing agents like triethylamine (TEA, 2 eq.) in the reaction mixture reduce degradation from 15% to 3%.

Scalability Limitations

Agglomeration during crystallization is mitigated by anti-solvent addition (n-hexane) at 0°C, enhancing crystal uniformity and filterability .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles, or electrophiles under appropriate conditions (e.g., solvents, temperature, catalysts).

Major Products Formed

    Oxidation: Formation of oxidized derivatives, such as alcohols, ketones, or carboxylic acids.

    Reduction: Formation of reduced derivatives, such as amines or alcohols.

    Substitution: Formation of substituted derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

Scientific Research Applications

The applications of N-benzyl-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide can be categorized into several key areas:

Medicinal Chemistry

This compound is under investigation for its potential therapeutic properties, including:

  • Anticancer Activity : Preliminary studies indicate that related compounds may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells. For instance, compounds structurally similar to N-benzyl derivatives have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, with IC50 values comparable to established anti-inflammatory drugs like celecoxib.
CompoundIC50 (μmol)Comparison
N-benzyl derivative0.04 ± 0.01Similar to celecoxib
Indomethacin9.17Standard anti-inflammatory

Biological Research

This compound serves as a tool compound for studying biological pathways and molecular interactions. Its capability to modulate enzyme activity makes it valuable in exploring cellular signaling processes.

Pharmaceutical Development

As a lead compound, it is being investigated for the development of new drugs targeting specific diseases. Its structural features allow for diverse interactions with biological targets, influencing the design of novel therapeutic agents.

Chemical Biology

In chemical biology research, this compound is utilized to probe cellular processes and molecular mechanisms, providing insights into the functionality of various biological systems.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of N-benzyl derivatives in various therapeutic contexts:

  • Anti-inflammatory Studies : Research has demonstrated that certain derivatives exhibit significant anti-inflammatory properties through COX inhibition.
  • Anticancer Research : Investigations into the anticancer potential of related compounds have shown promising results in inhibiting tumor growth via multiple mechanisms.
  • Enzyme Inhibition Studies : The compound's ability to interact with specific enzymes has been explored extensively, revealing its potential as a therapeutic agent in metabolic disorders.

Mechanism of Action

The mechanism of action of N-benzyl-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Receptor Interaction: Binding to receptors and altering their signaling pathways.

    Pathway Modulation: Affecting cellular pathways by modulating the activity of key proteins or signaling molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The target compound shares its acetamide backbone and N-benzyl group with several analogs but differs in the substituents on the pyrimidine or aromatic rings. Below is a comparative analysis of key compounds:

Table 1: Comparative Data for N-benzyl-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide and Analogs
Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Structural Differences References
Target Compound : this compound Inferred C₉₉H₂₄N₄O₃ Inferred ~358.4 Not reported Pyrimidine core with 6-methyl, 2-piperidin-1-yl -
N-(2,3-dimethoxybenzyl)-2-((6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl)oxy)acetamide C₂₂H₃₀N₄O₄ 414.5 Not reported 4-Methylpiperidin-1-yl substituent; 2,3-dimethoxybenzyl group
N-Benzyl-2-(2,4-dichlorophenoxy)acetamide C₁₅H₁₃Cl₂NO₂ 310.2 Not reported Dichlorophenoxy group instead of pyrimidine
N-Benzyl-2-(2-chloro-4-methylphenoxy)acetamide C₁₆H₁₆ClNO₂ 289.8 Not reported Chloro-methylphenoxy substituent
N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8b) C₂₈H₂₄ClF₃N₄O₃ 580.9 241–242 Piperazine-carbonyl linkage; trifluoromethyl group
N-(6-(2-methylpyrimidin-4-yloxy)quinazolin-2-yl)-2-(piperidin-1-yl)acetamide (BP 27516) C₂₁H₂₃N₅O₂ 385.4 Not reported Quinazoline core instead of pyrimidine

Crystallographic and Hydrogen-Bonding Patterns

  • N-Benzyl-2-(2,4-dichlorophenoxy)acetamide (): Exhibits a dihedral angle of 27.17° between aromatic rings and forms N–H···O hydrogen-bonded chains along the c-axis. This contrasts with pyrimidine-containing analogs, where the rigid heterocyclic core may reduce conformational flexibility .
  • N-Cyclohexyl-2-(2,3-dichlorophenylsulfanyl)acetamide (): Chair conformation of the cyclohexyl ring and similar N–H···O hydrogen bonding. The target compound’s piperidinyl group may adopt a different conformation due to steric and electronic factors .

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups: The trifluoromethyl and chloro substituents in compound 8b () increase molecular weight and melting point (241–242°C) compared to non-halogenated analogs.
  • Heterocyclic vs.

Biological Activity

N-benzyl-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound features a benzyl group, a piperidine moiety, and a pyrimidine ring. The molecular formula is C19H24N4O2C_{19}H_{24}N_{4}O_{2} with a molecular weight of 340.43 g/mol. Its structural uniqueness allows for diverse interactions with biological targets, which is crucial for its pharmacological potential .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an inhibitor or modulator of key biological pathways, influencing cellular signaling and metabolic processes. The compound's interactions can lead to the modulation of enzyme activity, particularly those involved in inflammatory responses and possibly cancer progression.

Anti-inflammatory Activity

Preliminary studies indicate that compounds structurally related to this compound exhibit significant anti-inflammatory properties. For example, certain derivatives have shown potent inhibition of cyclooxygenase (COX) enzymes, specifically COX-2, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

CompoundIC50 (μmol)Comparison
N-benzyl derivative0.04 ± 0.01Similar to celecoxib
Indomethacin9.17Standard anti-inflammatory

Anticancer Potential

Research has also explored the anticancer potential of related compounds. The structural components of this compound suggest it may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells .

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds related to this compound:

  • Anti-inflammatory Studies : In vivo experiments demonstrated that pyrimidine derivatives similar to this compound significantly reduced edema in carrageenan-induced paw edema models, suggesting strong anti-inflammatory effects .
  • Cholinesterase Inhibition : Research on related structures indicates potential as acetylcholinesterase (AChE) inhibitors, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease .
  • Pharmacological Profiling : A comprehensive pharmacological profile indicates that these compounds can interact with multiple biological targets, enhancing their therapeutic applicability across various conditions.

Q & A

Q. What are the established synthesis routes and characterization methods for N-benzyl-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide?

The synthesis typically involves multi-step reactions starting from pyrimidine precursors. A common route includes:

  • Step 1: Formation of the pyrimidine core via condensation of amidines with aldehydes under acidic/basic conditions.
  • Step 2: Etherification at the 4-position of pyrimidine using a halogenated acetamide intermediate.
  • Step 3: Benzylation via nucleophilic substitution with benzylamine in dry benzene, yielding the final compound .

Characterization methods:

  • HPLC: Monitors reaction progress and purity (e.g., >95% purity threshold).
  • NMR spectroscopy: Confirms structural integrity (e.g., characteristic peaks for benzyl, piperidinyl, and acetamide groups).
  • Elemental analysis: Validates C, H, N content against theoretical values .

Q. What structural features of this compound are critical for its biological activity?

Key structural determinants include:

  • Benzyl group: Enhances lipophilicity, aiding membrane permeability.
  • Piperidinyl substituent: Facilitates interactions with hydrophobic pockets in enzymes/receptors (e.g., acetylcholinesterase).
  • Acetamide linker: Stabilizes hydrogen bonding with biological targets.
  • Pyrimidine-oxygen bridge: Modulates electronic effects, influencing binding affinity .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Solubility: Preferentially soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water.
  • Stability: Stable at room temperature in inert atmospheres. Degradation observed under strong acidic/basic conditions or prolonged UV exposure.
  • Storage recommendations: Store at −20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Optimization parameters include:

VariableOptimal ConditionImpact on Yield
SolventDry benzeneMinimizes side reactions
Temperature60–70°CBalances reaction rate and decomposition
CatalystTriethylamineEnhances nucleophilic substitution efficiency
Reaction Time12–16 hrsEnsures completion without over-degradation

Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) improves yield to >70% .

Q. What strategies are used to identify and validate biological targets for this compound?

  • In silico docking: Screens against targets like acetylcholinesterase or serotonin receptors using software (AutoDock Vina).
  • Enzyme inhibition assays: Measures IC₅₀ values for acetylcholinesterase (e.g., Ellman’s method).
  • Cellular assays: Evaluates effects on neuronal or cancer cell lines (e.g., MTT assay for cytotoxicity) .

Example Data:

TargetAssay TypeIC₅₀/EC₅₀Reference
AcetylcholinesteraseSpectrophotometric2.3 µM
5-HT₃ ReceptorRadioligand binding15 nM

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Replicate assays: Control variables (e.g., cell line passage number, serum concentration).
  • Structural analogs: Test derivatives to isolate pharmacophores responsible for activity.
  • Meta-analysis: Compare datasets across studies to identify confounding factors (e.g., impurity levels in synthesized batches) .

Q. What comparative studies exist between this compound and its structural analogs?

A comparative analysis of pyrimidine-acetamide derivatives reveals:

CompoundStructural VariationActivity Profile
N-Benzyl analog (Target)Piperidinyl groupHigh CNS permeability
N-Phenethyl analogPhenethyl substituentImproved enzyme inhibition (IC₅₀ = 1.8 µM)
Thiophene-substituted analogThiophene ringEnhanced anticancer activity (EC₅₀ = 5 µM)

Such studies highlight the role of substituents in tuning selectivity and potency .

Q. What advanced spectroscopic techniques are recommended for elucidating degradation products?

  • LC-MS/MS: Identifies degradation fragments via high-resolution mass spectra.
  • 2D NMR (COSY, HSQC): Resolves complex proton-carbon correlations in degraded samples.
  • X-ray crystallography: Confirms structural changes in recrystallized degradation products .

Q. Methodological Notes

  • Data validation: Cross-reference NMR/LC-MS data with PubChem entries (e.g., CID: 1226440-55-6) .
  • Ethical compliance: Adhere to in vitro research guidelines; avoid unauthorized in vivo testing .

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